N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide
Description
N-[2-(7,8-Dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide is a synthetic organic compound featuring a cyclopropanecarboxamide group linked to a benzofuran moiety, which is further substituted with a 7,8-dimethyl-2-oxocoumarin (chromen) ring. The coumarin core is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . The 7,8-dimethyl substituents on the chromen ring likely enhance lipophilicity and influence molecular interactions with biological targets.
Properties
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-12-7-10-15-17(11-19(25)28-21(15)13(12)2)22-20(24-23(26)14-8-9-14)16-5-3-4-6-18(16)27-22/h3-7,10-11,14H,8-9H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEMFIXOADCDSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the formation of the coumarin core. The process may include:
Condensation reactions: between salicylaldehyde and acetic anhydride to form 7,8-dimethyl-2-oxo-2H-chromen-4-yl derivatives.
Benzofuran formation: through cyclization reactions involving appropriate precursors.
Amide bond formation: using cyclopropanecarboxylic acid and the benzofuran derivative under specific conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the coumarin core to its oxidized derivatives.
Reduction: Reduction of specific functional groups within the molecule.
Substitution: Replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Anticancer Properties
Recent studies highlight the anticancer potential of this compound. It has shown cytotoxic effects against various cancer cell lines, including breast (MCF-7, MDA-MB-231) and lung (A549) cancers. The mechanisms involved include:
-
Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through the activation of caspases and alteration of the Bax/Bcl-2 ratio, leading to mitochondrial pathway activation.
- Case Study : In vitro assays revealed that treatment with this compound resulted in significant chromatin condensation and increased caspase activity, indicating effective apoptosis induction.
Enzyme Inhibition
The compound may inhibit specific enzymes that are vital for cancer cell metabolism, thereby affecting their growth and survival. This property is crucial for developing targeted cancer therapies.
Antioxidant Activity
The presence of multiple aromatic rings in its structure suggests potential antioxidant properties. This could be beneficial in reducing oxidative stress within cells, which is often linked to various diseases, including cancer.
Pharmacokinetics and Bioavailability
Preliminary pharmacokinetic studies suggest that compounds similar to N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide exhibit:
- High Oral Bioavailability : Over 90% in animal models.
- Metabolic Stability : The compound demonstrates stability in liver microsomes, indicating a potential for prolonged therapeutic effects.
Drug Development
Due to its promising biological activities, this compound can serve as a lead structure for developing new anticancer agents. Its ability to induce apoptosis and inhibit enzyme activity makes it a candidate for further research in drug formulation.
Research in Biochemistry
The compound can be utilized in biochemical studies focusing on apoptosis mechanisms and enzyme inhibition pathways. Understanding these interactions can provide insights into cancer biology and therapeutic strategies.
Mechanism of Action
The mechanism by which N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific biological context and the pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analog is N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide (CAS: 929413-67-2, C₂₃H₁₉NO₄, MW: 373.41 g/mol) . Key differences include:
- Substituent Position and Type: Target Compound: 7,8-dimethyl groups on the chromen ring. Analog: 6-ethyl group on the chromen ring.
- Synthetic Considerations: The synthesis of cyclopropanecarboxamide derivatives often involves cyclopropanation and coupling reactions. For example, a related compound, N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide, was synthesized with a 78% yield and a diastereomeric ratio (dr) of 23:1 . The target compound’s synthesis may face challenges in stereochemical control due to the benzofuran and chromen substituents.
Physicochemical Properties
Biological Activity
N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide is a compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 339.38 g/mol. The compound features a chromenone structure fused with a benzofuran moiety and a cyclopropanecarboxamide group, contributing to its unique biological properties.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 339.38 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 3 |
| XLogP3-AA | 4.5 |
Antioxidant Activity
Research indicates that compounds containing chromenone structures exhibit significant antioxidant properties. The presence of the dimethyl substituents on the chromenone enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that derivatives of chromenones can effectively reduce lipid peroxidation in vitro, suggesting potential applications in preventing oxidative damage in biological systems .
Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies have indicated that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. Preliminary studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases. The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways .
Study 1: Antioxidant Activity Assessment
A study published in Journal of Medicinal Chemistry evaluated the antioxidant activity of various chromenone derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, highlighting its potential as an antioxidant agent.
Study 2: Anticancer Mechanism Exploration
In another study focusing on anticancer mechanisms, researchers treated breast cancer cell lines with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability and an increase in apoptotic markers. This study provided insights into the specific pathways affected by the compound, including downregulation of Bcl-2 and upregulation of Bax proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
